molecular formula C26H29N3O4 B2946023 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide CAS No. 872857-03-9

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2946023
CAS No.: 872857-03-9
M. Wt: 447.535
InChI Key: KRTNILSITZONBB-UHFFFAOYSA-N
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Description

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their versatile applications in pharmaceuticals, agrochemicals, and dyes. This specific compound is structurally unique due to its indole core fused with a morpholine ring and an amide linkage, giving it potential biological and chemical properties worth exploring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. A common approach starts with the construction of the indole core, followed by its functionalization to introduce the morpholine and amide groups.

  • Step 1: : Synthesis of the indole core through Fischer indole synthesis using phenylhydrazine and an aldehyde.

  • Step 2: : Introduction of the oxoethyl group through acylation reactions, typically using an oxalyl chloride and a suitable base like triethylamine.

  • Step 3: : Morpholine introduction via nucleophilic substitution, often using morpholine and a strong base like sodium hydride.

  • Step 4: : Amide formation through a coupling reaction using 4-phenylbutan-2-amine and a coupling reagent like HATU or EDCI.

Industrial Production Methods

In an industrial setting, production may be scaled up using flow chemistry techniques to improve yield and reduce reaction times. The use of automated synthesis equipment ensures high purity and consistency in large batch productions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation using reagents like potassium permanganate, transforming the indole core into various oxidative states.

  • Reduction: : Reduction reactions using sodium borohydride can reduce the oxo groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions with halogenated compounds can further functionalize the morpholine ring.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Bases: : Triethylamine, sodium hydride.

  • Coupling reagents: : HATU, EDCI.

Major Products

  • Oxidation products: : Indole-2,3-diones.

  • Reduction products: : Alcohol derivatives of the oxo groups.

  • Substitution products: : Halogenated morpholine derivatives.

Scientific Research Applications

This compound has garnered attention in several research domains due to its unique structure:

  • Chemistry: : Studied for its potential as a building block in complex organic syntheses and catalysis.

  • Biology: : Evaluated for its potential antimicrobial and anti-cancer properties. The morpholine ring, a known pharmacophore, contributes to its biological activity.

  • Medicine: : Investigated for use in developing new therapeutic agents, especially in targeting specific enzymes or receptors.

  • Industry: : Applied in the creation of specialty dyes and pigments due to the indole core's ability to impart vibrant colors.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific proteins or enzymes:

  • Molecular targets: : Enzymes such as kinases and phosphatases, where the compound can act as an inhibitor or activator.

  • Pathways involved: : Modulates signaling pathways, potentially influencing cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

When comparing 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide with similar compounds, its unique combination of the indole core and morpholine ring sets it apart.

List of Similar Compounds

  • Indomethacin: : Another indole derivative with anti-inflammatory properties.

  • Moxonidine: : Contains a morpholine ring and is used as an antihypertensive agent.

  • Sunitinib: : An indole-based tyrosine kinase inhibitor used in cancer therapy.

The compound’s distinctive structure allows it to interact differently with biological targets, making it a valuable candidate in both research and industrial applications.

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-19(11-12-20-7-3-2-4-8-20)27-26(32)25(31)22-17-29(23-10-6-5-9-21(22)23)18-24(30)28-13-15-33-16-14-28/h2-10,17,19H,11-16,18H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTNILSITZONBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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